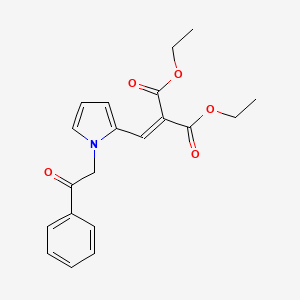![molecular formula C13H10N4O3 B12052404 N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)
N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring and a nitrophenyl group connected through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N’-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone linkage under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
N’-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and interaction with biological macromolecules.
Industry: Potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in redox reactions and as a ligand in coordination chemistry. Its potential biological activities, such as antimicrobial and anticancer properties, also distinguish it from other similar compounds.
特性
分子式 |
C13H10N4O3 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
N-[(E)-(2-nitrophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-6-3-4-8-14-11)16-15-9-10-5-1-2-7-12(10)17(19)20/h1-9H,(H,16,18)/b15-9+ |
InChIキー |
XLEFYHMYRLRNSG-OQLLNIDSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052341.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)



![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)

![2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12052375.png)
![3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B12052384.png)
![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)


![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)
